molecular formula C9H8FIO3 B1311269 2-(2-Fluoroethoxy)-5-iodobenzoic acid CAS No. 193882-73-4

2-(2-Fluoroethoxy)-5-iodobenzoic acid

Cat. No.: B1311269
CAS No.: 193882-73-4
M. Wt: 310.06 g/mol
InChI Key: PJPPFIGQECKBEH-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoroethoxy group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of a benzoic acid derivative, followed by the introduction of the fluoroethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Fluoroethoxy)-5-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-5-iodobenzoic acid involves its interaction with specific molecular targets. The fluoroethoxy group and iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoroethoxy)benzoic acid: Similar structure but with the fluoroethoxy group in a different position.

    2-(2-Fluoroethoxy)benzoic acid: Lacks the iodine atom, which can affect its reactivity and applications.

Uniqueness

2-(2-Fluoroethoxy)-5-iodobenzoic acid is unique due to the presence of both the fluoroethoxy group and the iodine atom. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

IUPAC Name

2-(2-fluoroethoxy)-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPPFIGQECKBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443547
Record name Benzoic acid, 2-(2-fluoroethoxy)-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193882-73-4
Record name Benzoic acid, 2-(2-fluoroethoxy)-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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